2-Dimethylamino Fingolimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comparative Efficacy and Discontinuation
Dimethyl fumarate (DMF) and fingolimod (FTY) are both approved oral disease-modifying therapies (DMTs) for the treatment of relapsing multiple sclerosis (MS). These medications have been shown to be effective in reducing relapse activity and slowing disability progression in patients with relapsing-remitting multiple sclerosis (RRMS). Studies have compared the real-world efficacy and discontinuation rates of DMF and FTY, often using propensity score matching to account for baseline characteristics and ensure comparability between treatment groups .
Synthesis Analysis
The synthesis of
Scientific Research Applications
Comparative Efficacy and Discontinuation Rates
Research indicates that 2-Dimethylamino Fingolimod and Dimethyl Fumarate exhibit similar efficacy in reducing annualized relapse rates in patients with multiple sclerosis. Studies comparing these drugs over 24 months in clinical settings suggest no significant difference in their ability to reduce relapse rates, despite differences in discontinuation rates due to drug intolerability, indicating that both medications can effectively manage MS in real-world applications (Hersh et al., 2017).
Mechanism of Action and Molecular Pharmacodynamics
2-Dimethylamino Fingolimod's molecular pharmacodynamics offer a distinct approach to MS treatment. It acts as a sphingosine-1-phosphate receptor modulator, which is pivotal in the regulation of immune system responses, blood-brain barrier permeability, and central nervous system protection. This unique mechanism underlines its application in MS, differentiating it from other DMTs like Dimethyl Fumarate, which operates through the activation of the nuclear factor (erythroid-derived 2)-related factor 2 pathway (di Nuzzo et al., 2014).
Impact on Disease Modification and Neurological Function
In real-world effectiveness studies, 2-Dimethylamino Fingolimod has shown comparable outcomes to other oral DMTs in terms of physical and cognitive neuroperformance, brain volume loss, and serum neurofilament light chain levels, indicating its effectiveness in not only managing MS relapse rates but also in preserving neurological function over time. This is particularly evident in studies comparing it with Dimethyl Fumarate and other oral therapies within comprehensive MS patient networks, highlighting its role in sustaining patient quality of life in the face of this chronic condition (Hersh et al., 2022).
Future Directions
The evolving understanding of fingolimod’s MOA has provided strategies for developing next-generation compounds with superior attributes, suggesting new ways to target S1P as well as other LP receptor modulators for novel therapeutics in the CNS and other organ systems . Fingolimod’s development portends future success with multiple next-generation agents in relapsing and progressive forms of MS and possibly other central nervous system (CNS) and non-CNS therapeutic areas .
properties
IUPAC Name |
2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKKGSGVKAKAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino Fingolimod |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.